tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate

Description

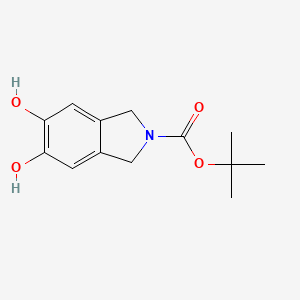

tert-Butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated isoindole core. The structure comprises a fused five-membered ring with hydroxyl groups at positions 5 and 6, and a tert-butyl carbamate group at position 2. Its synthesis likely involves protective group strategies (e.g., tert-butoxycarbonyl, Boc) and oxidation steps, as inferred from analogous compounds in the literature .

Properties

Molecular Formula |

C13H17NO4 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

tert-butyl 5,6-dihydroxy-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-6-8-4-10(15)11(16)5-9(8)7-14/h4-5,15-16H,6-7H2,1-3H3 |

InChI Key |

KQWRHBSEVFOOCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC(=C(C=C2C1)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically begins from substituted isoindoline or related precursors, incorporating the tert-butyl ester group and introducing the vicinal dihydroxy functionality at positions 5 and 6 via selective oxidation or dihydroxylation reactions. The dihydroisoindole core is often constructed through cyclization reactions involving amines and cyclic ketones or aldehydes, followed by stereoselective reduction steps.

Key Preparation Steps

Formation of the Isoindoline Core: Starting from appropriate substituted precursors such as cyclohexanone derivatives, the isoindoline skeleton is formed via condensation with amines under acidic or Lewis acid catalysis. This step may involve Fischer indole synthesis variants or intramolecular cyclizations.

Introduction of tert-butyl Carboxylate Group: The tert-butyl ester is typically introduced through esterification of the carboxylic acid precursor with tert-butanol under acid catalysis or via tert-butyl chloroformate coupling methods.

Installation of 5,6-Dihydroxy Groups: The vicinal diol is introduced by selective dihydroxylation of the aromatic or partially saturated ring system. Common reagents include osmium tetroxide or potassium permanganate under controlled conditions to avoid over-oxidation.

Stereochemical Control: The dihydroxy groups at positions 5 and 6 require stereoselective control. Reduction with lithium aluminum hydride (LiAlH4) or related hydride reagents in dry tetrahydrofuran (THF) at low temperatures (e.g., -78°C) is employed to obtain the desired stereochemistry with moderate to good yields (~48%).

Protection and Deprotection: Hydroxyl groups may be protected as methyl or benzyl ethers during intermediate steps to prevent side reactions, followed by deprotection using boron tribromide (BBr3) in dichloromethane (CH2Cl2) to yield the free dihydroxy compound in yields up to 72%.

Representative Literature Preparation Example

A documented synthetic sequence includes:

- Protection of hydroxy groups by methylation or benzylation (yield 73–84%).

- Thermal rearrangement of protected intermediates at elevated temperatures (360°C under argon) to form key intermediates (yield ~46%).

- Reduction of rearranged intermediates with LiAlH4 in dry THF at low temperature to afford the reduced compound (yield ~48%).

- Final deprotection of hydroxyl protecting groups with BBr3 in CH2Cl2 to obtain the target dihydroxy compound (yield ~72%).

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxy group protection | Methylation (MeI/NaH) or Benzylation (BnBr) | 73–84 | Protects hydroxyls for thermal rearrangement |

| Thermal rearrangement | Heating at 360°C under argon | 46 | Partial conversion with side products |

| Reduction | LiAlH4 in dry THF at -78°C | 48 | Stereoselective reduction |

| Deprotection | BBr3 in CH2Cl2 at 0°C | 72 | Removes methyl/benzyl protecting groups |

Alternative and Industrial Preparation Methods

Green and Cost-Effective Processes

Recent patents describe environmentally friendly and cost-effective routes to tert-butyl isoindoline derivatives structurally related to the target compound. These involve:

Reduction of chlorohydroxybutanoate precursors with sodium borohydride in aqueous micellar media at low temperatures (0–5°C) achieving high diastereomeric excess (>80%).

Use of ketal protection with 2,2-dimethoxypropane catalyzed by camphor sulfonic acid for selective isomer formation.

Oxidation steps employing copper salts with TEMPO and oxygen as the oxidant in organic solvents at moderate temperatures (30–50°C) to achieve optically pure products.

Continuous Flow Microreactor Systems

For industrial scale, continuous flow microreactor technology allows precise control over reaction parameters, improving yields and purity of tert-butyl carbamate containing isoindoline derivatives. This method facilitates direct tert-butoxycarbonylation and subsequent functional group transformations in a streamlined process.

Analytical and Structural Confirmation

NMR Spectroscopy: Two-dimensional ROESY-NMR experiments confirm the stereochemistry and conformation of intermediates and final products. For example, the conformation of protected intermediates varies between flattened cone and 1,3-alternate conformers depending on the protecting group.

X-Ray Crystallography: Used to definitively assign stereochemistry and confirm the molecular structure of key intermediates and the final compound.

Thermogravimetric Analysis: Assesses thermal stability of intermediates to optimize reaction conditions and prevent decomposition during thermal rearrangements.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Protection-Deprotection | Methylation/benzylation, BBr3 deprotection | 48–84 | High stereochemical control | Multi-step, requires harsh reagents |

| Thermal Rearrangement | Heating at 360°C under inert atmosphere | ~46 | Enables key structural rearrangement | High temperature, side products |

| Reduction | LiAlH4 in dry THF at low temperature | ~48 | Stereoselective reduction | Sensitive to moisture |

| Green Oxidation Processes | Cu salts/TEMPO/O2 oxidation | Not specified | Environmentally benign | Requires optimization |

| Continuous Flow Synthesis | Microreactor with tert-butoxycarbonylation | Not specified | Scalable, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target’s dihydro-isoindole core (partially saturated) contrasts with the fully aromatic indole () and the fully saturated cyclopenta[c]pyrrole ().

Functional Group Reactivity :

- The mesylate group in ’s compound is a superior leaving group, enabling nucleophilic substitutions, whereas the target’s hydroxyl groups may require activation (e.g., phosphorylation) for similar reactivity .

- The Boc group in all compounds serves as a transient amine protector, but its steric effects vary with core structure .

’s mesylation protocol could be adapted to functionalize the target’s hydroxyl groups for further derivatization .

Pharmacological and Physicochemical Implications

- Polarity and Bioavailability : The target’s dihydroxy groups likely increase hydrophilicity compared to ’s lipophilic triterpene substituent, suggesting divergent pharmacokinetic profiles .

- Conformational Flexibility : The cyclopenta[c]pyrrole () is highly constrained, whereas the target’s partially saturated isoindole may allow moderate flexibility, balancing receptor binding and metabolic stability .

Biological Activity

Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₅H₂₁NO₃ and a molecular weight of approximately 263.33 g/mol, this compound contains two hydroxyl groups that may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting its anti-inflammatory properties, antioxidant potential, and interactions with biological pathways.

Chemical Structure and Properties

The structure of this compound includes:

- A tert-butyl group that enhances lipophilicity.

- Two hydroxyl groups at the 5 and 6 positions that contribute to its reactivity.

- A carboxylate group at position 2 that improves solubility in polar solvents.

This structural arrangement allows for unique interactions with various biological systems, making it a candidate for therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity . It has been shown to interact with toll-like receptors (TLRs), which play a crucial role in modulating immune responses. The modulation of TLRs suggests potential applications in treating conditions characterized by inflammation.

Antioxidant Activity

The presence of hydroxyl groups in the compound may enhance its antioxidant properties , which are critical in combating oxidative stress-related diseases. Antioxidants are known to inhibit lipid peroxidation and protect cellular components from damage caused by free radicals.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For example:

- Cytokine Inhibition : The compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals that this compound has distinct advantages due to its dual hydroxyl groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxyisoindole | Hydroxylated isoindole | Antioxidant properties |

| Isoindole-1-carboxylic acid | Carboxylic acid derivative | Anti-inflammatory effects |

| Naphthalene derivatives | Polycyclic aromatic structures | Various biological activities |

| tert-butyl 5,6-dihydroxy... | Hydroxyl groups enhance solubility | Unique interactions with TLRs |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A study investigating the effects of this compound on inflammatory bowel disease (IBD) models showed significant reduction in disease activity index (DAI) scores compared to control groups.

- Antioxidant Efficacy : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound demonstrated neuroprotective effects by reducing cell death rates significantly compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with isoindole core formation. Key steps include:

- Cyclohexanone and phenylhydrazine condensation under acidic conditions to form the isoindole backbone .

- Functionalization with tert-butyl ester and dihydroxy groups via nucleophilic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C (esterification) | >80% yield |

| Solvent | Dichloromethane (DCM) | High solubility |

| Catalyst | DMAP (10 mol%) | Accelerates rate |

| Reaction Time | 12–24 hrs (stepwise) | Prevents byproducts |

Q. How is the structural integrity of this compound validated in academic research?

Q. What methodologies ensure purity for biological assays?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity .

- TLC monitoring : Rf = 0.3–0.4 in ethyl acetate/hexane (3:7) .

Q. What preliminary biological screening approaches are used for this compound?

- Enzyme inhibition assays : Tested against kinases or proteases at 10–100 µM concentrations .

- Antioxidant activity : DPPH radical scavenging (IC50 values compared to ascorbic acid) .

Q. How do solubility and stability affect experimental design?

- Solubility : Moderately soluble in DMSO (50 mg/mL); insoluble in water .

- Stability : Degrades at pH < 3 (hydrolysis of ester groups); store at -20°C under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Dose-response validation : Replicate assays at varying concentrations (1–100 µM) to identify non-linear effects .

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with results .

- Control experiments : Include structurally analogous compounds (e.g., tert-butyl 5-amino derivatives) to isolate functional group contributions .

Q. What computational tools predict structure-activity relationships (SAR) for isoindole derivatives?

- Docking simulations (AutoDock Vina) : Model interactions with kinase ATP-binding pockets (e.g., PDB 1ATP) .

- QSAR models : Correlate dihydroxy group positions with IC50 values using Hammett constants .

Q. Table 2: Key SAR Observations

| Modification | Activity Change | Hypothesis |

|---|---|---|

| Removal of tert-butyl | ↓ Solubility | Hydrophobic core disrupted |

| Methylation of -OH | ↑ Metabolic stability | Blocks glucuronidation |

Q. What enzymatic targets are prioritized for mechanistic studies?

- Tyrosine kinases : High binding affinity due to hydrogen bonding with dihydroxy groups .

- HDAC inhibitors : Isoindole mimics zinc-binding motifs in histone deacetylases .

Q. How are degradation pathways analyzed for environmental impact?

Q. What strategies validate synergistic effects in multi-target therapies?

- Combinatorial screens : Pair with cisplatin (anticancer) or β-lactams (antibacterial) at sub-IC50 doses .

- Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.